N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyridine ring, and a benzofuran moiety, all connected through a sulfonamide linkage. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the benzofuran moiety: The intermediate is then reacted with a benzofuran derivative, often through a nucleophilic substitution reaction.
Sulfonamide formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sulfonyl chlorides, bases like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the furan and benzofuran rings.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and pyridine rings can interact with biological receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-6-(2-furyl)pyridin-3-yl)methylamine: Similar structure but lacks the benzofuran and sulfonamide groups.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide: Similar but lacks the benzofuran moiety.
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the combination of its furan, pyridine, benzofuran, and sulfonamide groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-25(22,15-4-6-17-14(10-15)7-9-24-17)20-12-13-3-5-16(19-11-13)18-2-1-8-23-18/h1-6,8,10-11,20H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIXTGPBJBHMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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